

Application Notes and Protocols for YKL-1-116 in In Vitro Assays

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Compound of Interest

Compound Name: YKL-1-116

Cat. No.: B15586573

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **YKL-1-116**, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), for use in various in vitro assays. The protocols outlined below are intended to serve as a guide for utilizing **YKL-1-116** in laboratory settings.

Introduction to YKL-1-116

YKL-1-116 is a potent and selective covalent inhibitor of CDK7.[1][2] It functions by irreversibly binding to CDK7, a key regulator of the cell cycle and transcription.[3][4] Inhibition of CDK7 disrupts the activation of other cyclin-dependent kinases (CDKs) such as CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest.[3][4][5] Furthermore, as a component of the general transcription factor TFIIF, CDK7 plays a crucial role in the phosphorylation of RNA polymerase II, and its inhibition can suppress the transcription of genes essential for cancer cell proliferation and survival.[3][4] Due to its dual role, **YKL-1-116** is a valuable tool for cancer research and drug development.

Physicochemical Properties and Solubility

Proper dissolution and handling of **YKL-1-116** are critical for obtaining reliable and reproducible results in in vitro experiments.

Table 1: Physicochemical Properties of **YKL-1-116**

Property	Value	Reference
Molecular Formula	C ₃₄ H ₃₈ N ₈ O ₃	[6]
Molecular Weight	606.72 g/mol	[6]
Appearance	Solid powder	[7]
Mechanism of Action	Irreversible, covalent inhibitor of CDK7	[8]

Table 2: Solubility Data for **YKL-1-116**

Solvent	Solubility	Remarks
DMSO	Soluble	While specific quantitative data is not readily available, it is widely reported to be soluble in DMSO.[7] For a related compound, YKL-5-124, solubility is ≥ 100 mg/mL.[9] This suggests high solubility for YKL-1-116 in DMSO as well.
Ethanol	Data not available	
Water	Insoluble	Based on data for the related compound YKL-5-124.[9]

Storage and Stability

To ensure the integrity and activity of **YKL-1-116**, proper storage is essential.

Table 3: Storage and Stability of **YKL-1-116**

Form	Storage Temperature	Stability	Reference
Powder	-20°C	3 years	[6]
4°C	2 years	[6]	
In Solvent (e.g., DMSO)	-80°C	6 months	[6]
-20°C	1 month	[6]	

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of YKL-1-116 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **YKL-1-116** in DMSO.

Materials:

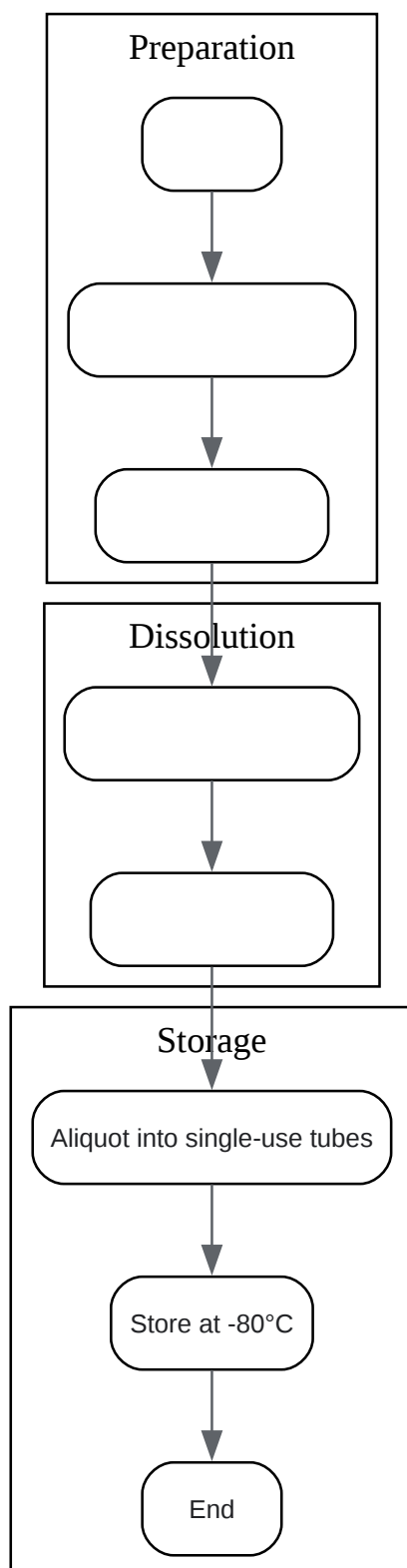
- **YKL-1-116** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips

Procedure:

- Pre-weighing Preparation: Allow the vial of **YKL-1-116** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing: Accurately weigh a desired amount of **YKL-1-116** powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 6.067 mg of **YKL-1-116** (Molecular Weight = 606.72 g/mol).

- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the weighed **YKL-1-116** powder. For the example above, add 1 mL of DMSO.
- **Solubilization:** Vortex the solution thoroughly until the **YKL-1-116** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).

Workflow for **YKL-1-116** Stock Solution Preparation



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Caption: Workflow for preparing **YKL-1-116** stock solution.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the **YKL-1-116** stock solution to prepare working solutions for treating cells in culture.

Materials:

- 10 mM **YKL-1-116** stock solution in DMSO
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
- Sterile tubes and pipette tips

Procedure:

- Thawing: Thaw a single aliquot of the 10 mM **YKL-1-116** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Example Dilution Series: To achieve a final concentration of 100 nM in a well containing 1 mL of medium, you can perform the following dilutions:
 - Prepare an intermediate dilution by adding 1 μL of the 10 mM stock to 999 μL of culture medium to get a 10 μM solution.
 - Add 10 μL of the 10 μM solution to 990 μL of culture medium in the well to achieve a final concentration of 100 nM.
- Treatment: Add the final working solution to the cells and incubate for the desired period as determined by the specific assay.

In Vitro Assay Examples and Recommended Parameters

YKL-1-116 has been utilized in various cell-based assays to investigate its effects on cancer cells.

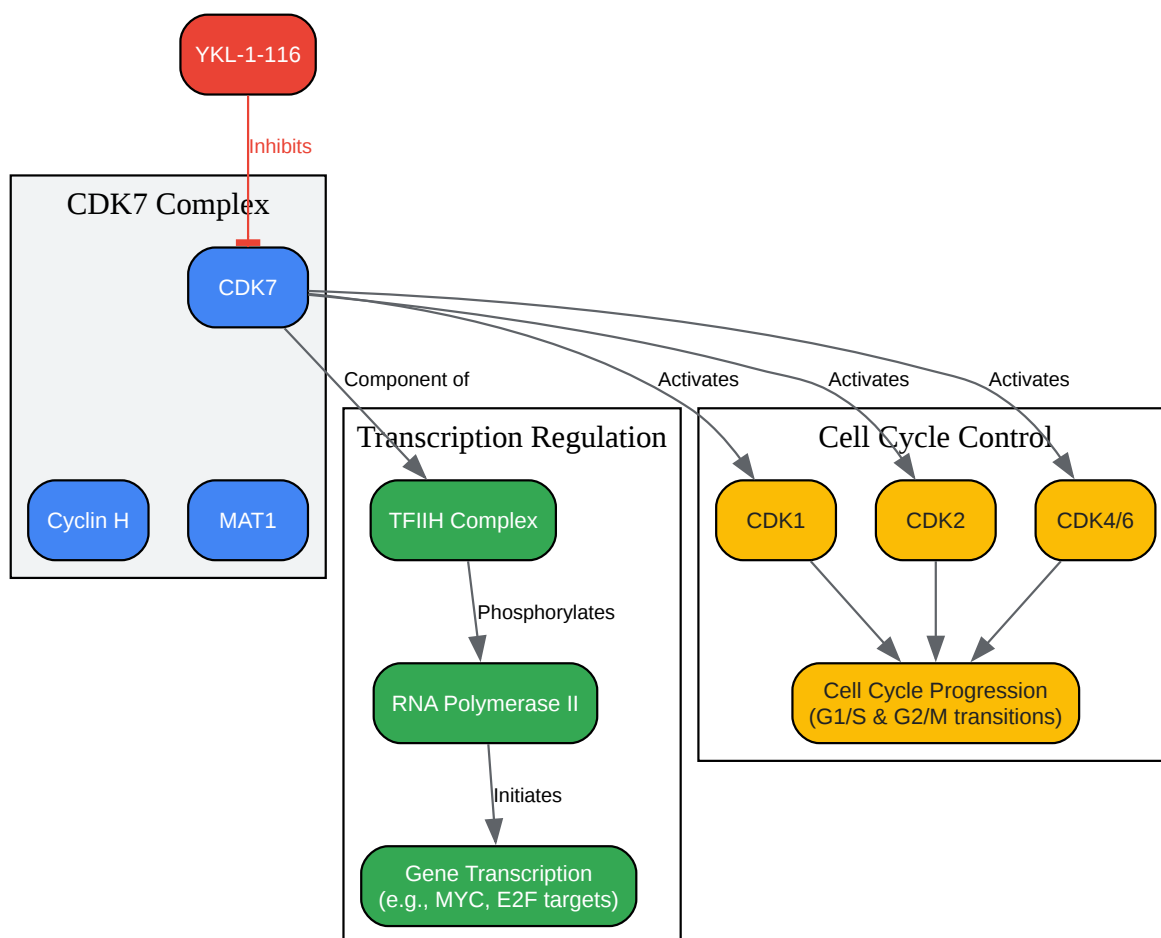
Table 4: Example In Vitro Assay Parameters for **YKL-1-116**

Assay Type	Cell Lines Used	Example Concentration Range	Example Incubation Time	Readout	Reference
Target Engagement	HCT116, Jurkat, Kuramochi, OVCAR8, COV362	1 μ M	Not specified	KiNativ™ kinome profiling	[8]
PARP Cleavage (Apoptosis)	HCT116	100 - 800 nM	Not specified	Western Blot for cleaved PARP	[2]
Cell Cycle Analysis	HAP1 (related compound YKL-5-124)	0 - 2000 nM	72 hours	Flow cytometry (G1 and G2/M arrest)	
Biochemical Kinase Assay	Purified CDK7	IC ₅₀ = 7.6 nM	Not applicable	Kinase activity measurement	[8]

YKL-1-116 Signaling Pathway

YKL-1-116 exerts its biological effects primarily through the inhibition of CDK7, which impacts two major cellular processes: cell cycle progression and transcription.

CDK7 Signaling Pathway



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